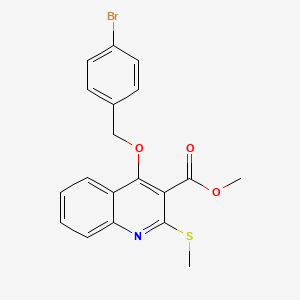

![molecular formula C24H19FN2O2 B2996522 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide CAS No. 1358310-31-2](/img/structure/B2996522.png)

3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

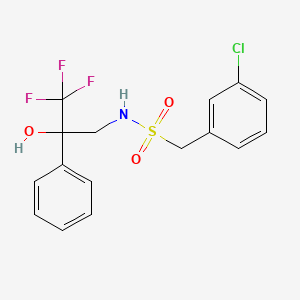

3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

- A study by Li et al. (2014) discusses a fluorescent sensor using a quinoline group, similar to 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, which shows excellent selectivity and sensitivity in detecting Zn(2+) ions in aqueous solutions. This has applications in biological imaging, such as fluorescence imaging of Zn(2+) in living cells.

Kinase Inhibitors in Cancer Research

- Mannion et al. (2009) designed a series of compounds, including those related to 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, targeting c-Met and VEGFR2 tyrosine kinases. These compounds have shown efficacy in vivo in human tumor xenograft models in mice, suggesting potential applications in cancer therapy (Mannion et al., 2009).

Radioligands for Peripheral Benzodiazepine Receptors

- Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives, similar in structure to 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, as potential radioligands for peripheral benzodiazepine receptors (PBR) in vivo with positron emission tomography (PET). This has implications in neuroimaging and the study of diseases like Alzheimer's (Matarrese et al., 2001).

Serotonin Receptors in Alzheimer's Disease

- Kepe et al. (2006) utilized a compound structurally related to 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide to study serotonin 1A (5-HT(1A)) receptors in the brains of Alzheimer's disease patients using PET. This approach aids in understanding the neuropathology of Alzheimer's disease (Kepe et al., 2006).

Antimicrobial Agents

- A study by Mohsen et al. (2014) synthesized and evaluated the antimicrobial activity of quinoxaline derivatives bearing an amide moiety, similar to the chemical . These compounds showed remarkable activity against certain strains of Candida, highlighting their potential as antimicrobial agents (Mohsen et al., 2014).

ATM Kinase Inhibitors in Cancer Therapy

- Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing potential in cancer therapy. This research suggests that similar structures, including 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, could be effective in targeting ATM kinase (Degorce et al., 2016).

Fluorescence Stability and Biological Activity

- Matsumoto et al. (1992) investigated the photostability and biological activity of fluoroquinolones with substitutions at the 8 position. Their findings suggest that the introduction of a methoxy group, as found in 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, plays a significant role in the stability of fluoroquinolones against UV irradiation (Matsumoto et al., 1992).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to exhibit anticancer activities against various types of cancer cells

Mode of Action

The presence of a fluorine group and a methoxy group in the structure of the first compound suggests that it might interact with its targets through a combination of hydrogen bonding, dipole-dipole interactions, and van der waals forces . The second compound, being a benzimidazole derivative, is known to exhibit opioid-like effects , suggesting that it might interact with opioid receptors in the body.

Biochemical Pathways

Given the anticancer activities of the first compound and the opioid-like effects of the second compound , it can be inferred that they might affect pathways related to cell proliferation and pain perception, respectively.

Result of Action

The first compound has been found to exhibit excellent anticancer activities against hepatoma cells, colon cancer cells, and lung cancer cells in vitro . The second compound, being a benzimidazole derivative, is known to exhibit opioid-like effects , suggesting that it might have analgesic properties.

Eigenschaften

IUPAC Name |

3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O2/c1-15-6-8-16(9-7-15)22-14-23(29-2)20-13-19(10-11-21(20)27-22)26-24(28)17-4-3-5-18(25)12-17/h3-14H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNYXPAAOKXCCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C(=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)

![2,4-Dichloro-1-[[2-(4-chlorophenyl)sulfanylphenyl]methylsulfanylmethyl]benzene](/img/structure/B2996442.png)

![Methyl 6-[(4-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate](/img/structure/B2996443.png)

![ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate](/img/structure/B2996445.png)

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2996451.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2996457.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2996459.png)